molecular formula C16H20N2S4 B14075880 3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile CAS No. 102231-97-0

3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile

Katalognummer: B14075880
CAS-Nummer: 102231-97-0
Molekulargewicht: 368.6 g/mol
InChI-Schlüssel: VCZRHRAFZUCKLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)-: is a chemical compound with the molecular formula C16H20N2S4 and a molecular weight of 368.6 g/mol This compound is characterized by the presence of four ethylthio groups attached to the benzene ring, along with two cyano groups at the 1 and 2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that the synthesis follows similar principles as those used in laboratory settings, with optimization for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- is not well-documented. its chemical structure suggests that it may interact with biological molecules through its cyano and ethylthio groups. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- is unique due to the presence of ethylthio groups, which impart distinct chemical properties and potential applications. The ethylthio groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.

Eigenschaften

CAS-Nummer

102231-97-0

Molekularformel

C16H20N2S4

Molekulargewicht

368.6 g/mol

IUPAC-Name

3,4,5,6-tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2S4/c1-5-19-13-11(9-17)12(10-18)14(20-6-2)16(22-8-4)15(13)21-7-3/h5-8H2,1-4H3

InChI-Schlüssel

VCZRHRAFZUCKLY-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=C(C(=C(C(=C1C#N)C#N)SCC)SCC)SCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.